1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine

Description

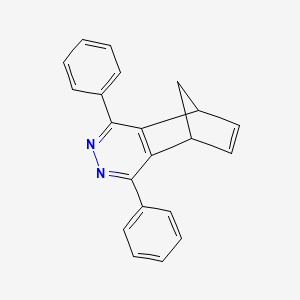

Structure

3D Structure

Properties

CAS No. |

203982-88-1 |

|---|---|

Molecular Formula |

C21H16N2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

3,6-diphenyl-4,5-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |

InChI |

InChI=1S/C21H16N2/c1-3-7-14(8-4-1)20-18-16-11-12-17(13-16)19(18)21(23-22-20)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |

InChI Key |

FZEUJQLOXAQMME-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC1C3=C2C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the bicyclic methanophthalazine core through cycloaddition reactions followed by hydrazine-mediated ring closure. The key steps include:

- Formation of a diphenyl-substituted bicyclic intermediate via Diels–Alder or related cycloaddition reactions.

- Treatment of the intermediate with hydrazine hydrate to form the phthalazine ring system.

- Optional hydrogenation or oxidation steps to modify the bicyclic framework or introduce functional groups.

Detailed Synthetic Procedure

A representative preparation method is described as follows:

Synthesis of the Diphenyl-Substituted Precursor (Compound 21):

The precursor is obtained by a Diels–Alder reaction between dibenzoylacetylene and a fulvene derivative. This step yields a bicyclic compound with diphenyl substitution, which serves as the key intermediate for phthalazine formation.Hydrazine Hydrate Treatment:

A solution of the diphenyl-substituted precursor (e.g., 1.021 g, 3.0 mmol) is refluxed with hydrazine hydrate (80%, 274 mg, 4.4 mmol) in a mixture of acetic acid, ethanol, and water for approximately 3 hours. This reaction promotes ring closure to form the this compound (Compound 4) with high yield (around 85%). The product precipitates upon addition of water and is isolated by vacuum filtration and recrystallization from ethanol, yielding colorless needles with a melting point of 224–226 °C.Hydrogenation (Optional):

Hydrogenation of the bicyclic intermediate can be performed using palladium on carbon (Pd/C) to selectively reduce double bonds within the bicyclic system, affording derivatives such as the pyridazine-fused isopropylidenenorbornene.Oxidation (Optional):

Oxidation of the bicyclic phthalazine with m-chloroperbenzoic acid (MCPBA) can yield N-oxide derivatives, which may be further hydrogenated to other functionalized bicyclic compounds.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Diels–Alder reaction | Dibenzoylacetylene + fulvene, reflux in toluene | Not specified | Diphenyl-substituted bicyclic precursor (21) |

| Hydrazine hydrate treatment | Hydrazine hydrate (80%), AcOH/EtOH/H2O, reflux 3 h | 85 | This compound (4) |

| Hydrogenation (optional) | Pd/C, H2 atmosphere | Variable | Reduced bicyclic derivatives |

| Oxidation (optional) | MCPBA | Variable | N-oxide derivatives |

Characterization Data

- Melting Point: 224–226 °C for the phthalazine compound.

- Elemental Analysis: Consistent with C24H20N2 (C, 85.7%; H, 6.0%; N, 8.3%).

- Infrared Spectroscopy (KBr): Characteristic peaks at 2913, 2854, 1444, 1238, and 1137 cm⁻¹.

- Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl3): Signals include methyl protons at 1.50 ppm (6H, singlet), methylene protons at 4.78 ppm (2H, triplet), and aromatic protons around 7.17 ppm.

Notes on Synthetic Challenges and Optimization

- The intermediate bicyclic compounds are often sensitive to distillation and may decompose; thus, they are typically used directly in subsequent steps without purification.

- One-pot procedures combining hydrolysis and hydrazine treatment have been developed to improve overall yields and reduce purification steps.

- Hydrogenation steps require careful control to avoid mixtures of products.

- Oxidation with MCPBA can lead to mixtures, necessitating optimization for selective N-oxide formation.

Summary of Research Findings

- The synthetic route involving Diels–Alder cycloaddition followed by hydrazine-mediated ring closure is well-established and provides good yields of this compound.

- The bicyclic framework can be further functionalized by hydrogenation and oxidation, allowing access to a variety of derivatives.

- The reaction conditions, such as solvent mixtures and reflux times, are critical for maximizing yield and purity.

- Characterization data confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed to revert oxidized forms back to the parent compound.

Common reagents used in these reactions include MCPBA for oxidation and hydrazine for the initial synthesis . Major products formed from these reactions include N-oxides, epoxides, and various substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1,4-diphenyl-5,8-dihydro-5,8-methanophthalazine typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The compound can be characterized by techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms:

- Inhibition of Tumor Cell Growth : Case studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative showed an IC50 value of 0.51 μM against MV4-11 leukemia cells, indicating potent anti-proliferative effects .

- Mechanism of Action : The compound's efficacy is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. It downregulates key oncogenes such as c-Myc in a dose-dependent manner .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities. Studies have shown that certain derivatives possess significant antibacterial and antifungal properties. For example:

- Antibacterial Activity : In vitro tests revealed that specific derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : The compound demonstrated effectiveness against common fungal strains, suggesting its potential use in developing new antifungal agents .

Polymer Chemistry

The unique structure of this compound makes it a candidate for use in polymer chemistry. Its ability to undergo various chemical reactions allows for the development of novel polymeric materials with enhanced properties.

- Conductive Polymers : Research has explored the incorporation of this compound into conductive polymers, potentially leading to applications in organic electronics and sensors .

Data Tables

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Anticancer | Inhibition of MV4-11 leukemia cells | IC50 = 0.51 μM |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria | Significant antibacterial effects |

| Polymer Chemistry | Development of conductive polymers | Enhanced electrical properties |

Case Studies

- Anticancer Efficacy Study : A study conducted on the effects of this compound derivatives on leukemia cells demonstrated that these compounds could effectively inhibit cell growth and induce apoptosis through targeted mechanisms involving c-Myc downregulation.

- Antimicrobial Testing : A series of tests evaluated the antimicrobial properties of various derivatives against a panel of bacterial and fungal strains. Results indicated that specific modifications to the molecular structure enhanced antimicrobial activity significantly.

Mechanism of Action

The mechanism by which 1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in various applications .

Comparison with Similar Compounds

Key Properties

- Hazards : Classified under OSHA HCS as Acute Toxicity (Oral, Category 4; H302), Skin Irritation (Category 2; H315), and Respiratory Irritation (H335) .

- Synthesis : Prepared via condensation of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde with hydrazine, followed by oxidation with meta-chloroperbenzoic acid (MCPBA) to form N-oxides .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Methano-Bridged Compounds

Structural Insights :

- The methano bridge in this compound enhances steric rigidity compared to planar analogues like naphthazarin, which lacks a bridge .

- Substitutents dictate solubility: Phenyl groups increase hydrophobicity, whereas hydroxyl or ethoxybenzoate groups improve polar interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The ethoxybenzoate derivative exhibits liquid crystalline properties due to its elongated substituents, unlike the phenyl-substituted target compound, which forms brittle crystals .

- Naphthazarin’s redox activity enables roles in electron-transfer processes, contrasting with the inertness of methano-bridged compounds under similar conditions .

Table 3: Functional Comparison

Research Highlights :

Biological Activity

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 203982-88-1

- Molecular Formula : C24H20N2

- Molecular Weight : 336.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to exhibit:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Antimicrobial Activity : Research indicates that this compound and its derivatives possess significant antimicrobial properties, making them candidates for further development as antimicrobial agents .

Antimicrobial and Anticancer Properties

- Antimicrobial Activity :

- Anticancer Activity :

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the phenyl groups or the dihydro structure can significantly alter its potency and selectivity towards specific biological targets. For example:

- Substituting different functional groups on the phenyl rings can enhance antimicrobial efficacy.

- Alterations in the methanophthalazine core may impact anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine, and what methodological precautions are required?

- Methodology : The compound is synthesized via condensation reactions, such as the reaction of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde with hydrazine derivatives under controlled heating (steam bath for 2 hours) . Key precautions include avoiding moisture, using inert atmospheres (e.g., nitrogen), and recrystallizing products from ethanol to improve purity .

- Data Contradictions : While some protocols recommend ethanol for recrystallization, solvent compatibility must be verified due to potential reactivity with residual aldehydes .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers at 2–8°C, away from light and oxidizing agents. Use personal protective equipment (PPE) including nitrile gloves and safety goggles due to its acute oral toxicity (H302) and skin irritation (H315) .

- Stability Data : The compound is stable under recommended conditions but decomposes upon exposure to heat, releasing hazardous gases like nitrogen oxides (NOx) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology : High-resolution mass spectrometry (HRMS) for molecular weight confirmation (theoretical: 296.3651 g/mol) and nuclear magnetic resonance (NMR) to resolve the methano-bridged structure. For purity, use HPLC with UV detection at 254 nm .

- Limitations : Physical properties like melting point and vapor pressure are undocumented in current literature, requiring empirical determination .

Advanced Research Questions

Q. How does this compound behave under oxidative or catalytic conditions?

- Methodology : Reactivity studies show that treatment with meta-chloroperbenzoic acid (MCPBA) forms N-oxide derivatives, which can be characterized via FTIR (C=O stretching at 1,650 cm⁻¹) and X-ray crystallography .

- Data Gaps : Hazardous decomposition products from oxidation (e.g., NOx) are not fully cataloged, necessitating in-situ gas analysis during experiments .

Q. What strategies resolve contradictions in reported toxicity profiles for this compound?

- Methodology : Cross-validate acute toxicity data (oral LD50 in rats: Category 4, H302) using in vitro assays like MTT on human keratinocytes to assess skin irritation potential (H315) .

- Contradictions : Discrepancies arise from incomplete ecotoxicological data (e.g., biodegradability, bioaccumulation), requiring OECD 301D testing for clarification .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodology : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G**) model the electron-deficient phthalazine core, predicting regioselectivity in Diels-Alder reactions .

- Validation : Compare computational results with experimental NMR shifts (e.g., δH 7.2–8.5 ppm for aromatic protons) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology : Optimize catalytic systems (e.g., PdCl2(PPh3)2/PCy3) for cross-coupling reactions to preserve the methano-bridge geometry . Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate species .

- Data Limitations : Industrial-scale purification methods (e.g., column chromatography alternatives) are unexplored in academic literature .

Methodological Recommendations for Future Research

- Thermal Stability Studies : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds and hazardous byproducts .

- Ecotoxicology : Perform OECD-compliant assays (e.g., Daphnia magna acute toxicity tests) to address data gaps in environmental impact .

- Advanced Catalysis : Explore asymmetric hydrogenation using chiral ligands (e.g., BINAP) to access enantiopure derivatives for pharmacological screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.